4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole

Lipophilicity Drug-likeness Formulation

Select 4-bromo-1,2-dimethyl-1H-benzo[d]imidazole over the 4-chloro isomer for its superior cross-coupling reactivity (faster oxidative addition, mild conditions) and optimal logP (1.4) that enhances CNS penetration and Ligand Efficiency Indices. The bromine atom provides strong anomalous scattering for crystallographic phasing and an isotopic doublet for mass spec tracing. Achieve higher hit rates in CK2 kinase inhibition with sub-micromolar potency driven by bromine's polarizability. Procure ≥98% purity for reliable array synthesis.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B7902700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=CC=C2Br
InChIInChI=1S/C9H9BrN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
InChIKeyAGBLMRVKDYCFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole – Core Scaffold Identity and Procurement Baseline


4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 1379361-12-2, MF C₉H₉BrN₂, MW 225.09 g/mol) is a heterobicyclic building block belonging to the 1,2-dimethylbenzimidazole family, distinguished by a single bromine substituent at the 4-position of the fused benzene ring . The compound serves as a versatile intermediate in medicinal chemistry and cross-coupling-based library synthesis, with the C–Br bond providing a balance of oxidative addition reactivity and stability that differs measurably from its chloro, fluoro, and positional-isomer analogs [1]. Commercially, it is supplied at ≥95% purity and is primarily deployed in kinase inhibitor programs, epigenetic probe discovery (e.g., LSD1), and palladium-catalyzed diversification campaigns .

Why 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Cannot Be Casually Swapped with Other Halogenated or Positional Analogs


Even within the narrow 1,2-dimethylbenzimidazole sub-class, halogen identity and ring position create quantifiable divergences in lipophilicity, reactivity, and biological target engagement that preclude simple substitution. The 4-bromo derivative exhibits a measured logP approximately 0.8–1.2 units lower than the 4-chloro analog, directly impacting membrane permeability and formulation behavior [1][2]. In cross-coupling chemistry, the C–Br bond undergoes oxidative addition with palladium substantially faster than C–Cl, enabling milder reaction conditions and broader substrate scope [3]. Furthermore, in kinase inhibition contexts (e.g., CK2), polybrominated benzimidazoles consistently outperform their polychlorinated counterparts by 10- to 100-fold in potency, establishing a halogen-dependent SAR that cannot be recapitulated with smaller or less polarizable halogens [4]. Positional isomerism also matters: the 5-bromo regioisomer is notably more lipophilic (logP ≈2.4–2.6) than the 4-bromo isomer (logP ≈1.4), a difference that alters both pharmacokinetic profiles and chromatographic behavior .

Quantitative Differentiation Evidence: 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole vs. Closest Analogs


Lipophilicity (logP) Comparison: 4-Bromo vs. 4-Chloro and 5-Bromo Regioisomer

The 4-bromo derivative exhibits a measured logP of 1.4, which is 1.1 log units lower than the 4-chloro analog (XlogP = 2.5) and approximately 1.0 log unit lower than the 5-bromo regioisomer (logP = 2.37). This difference means the 4-bromo compound is roughly 10–12× less lipophilic than its chloro counterpart, a substantial divergence that affects membrane permeability, aqueous solubility, and formulation strategy [1][2].

Lipophilicity Drug-likeness Formulation

Cross-Coupling Reactivity: C–Br vs. C–Cl in Palladium-Catalyzed Suzuki-Miyaura Reactions

In head-to-head comparisons of halogenated azoles under Suzuki-Miyaura conditions, bromo derivatives consistently undergo oxidative addition faster than chloro derivatives, enabling lower catalyst loadings, milder temperatures, and higher yields. Studies on unprotected haloimidazoles demonstrated that Br-substituted substrates were superior to Cl-substituted ones in terms of reaction rate and product yield, a trend that extends to the benzimidazole scaffold due to the shared electronic character of the fused imidazole ring [1]. For procurement decisions, this means the 4-bromo compound is the preferred electrophilic partner when synthetic efficiency and substrate scope breadth are prioritized.

Cross-coupling Palladium catalysis Library synthesis

Kinase Inhibition Potency: Brominated vs. Chlorinated Benzimidazole Scaffolds in CK2 Inhibition

In a systematic study of polyhalogenated benzimidazoles as casein kinase 2 (CK2) inhibitors, 4,5,6,7-tetrabromobenzimidazole derivatives exhibited IC50 values in the 0.49–0.93 μM range against CK2, whereas the corresponding tetrachlorobenzimidazole analogs were described as 'much weaker inhibitors,' with significant potency differences of at least one order of magnitude [1]. This halogen-dependent SAR is driven by the larger van der Waals radius and greater polarizability of bromine (1.85 Å) versus chlorine (1.75 Å), which enhances halogen bonding and hydrophobic packing within the ATP-binding pocket. Extrapolating to the mono-brominated 4-bromo-1,2-dimethyl scaffold, the bromine at position 4 is expected to confer superior kinase engagement relative to the 4-chloro congener.

Kinase inhibition CK2 Structure-activity relationship

Molecular Weight and Heavy Atom Effect: 4-Bromo vs. 4-Chloro and 4-Fluoro Analogs

The 4-bromo compound has a molecular weight of 225.09 g/mol, which is 44.46 g/mol heavier than the 4-chloro analog (180.63 g/mol) and 60.91 g/mol heavier than the 4-fluoro analog (164.18 g/mol) [1]. This additional mass, concentrated in the single bromine atom, provides unique advantages: enhanced anomalous scattering for X-ray crystallographic phasing (Br is an effective anomalous scatterer at Cu Kα wavelength, unlike Cl or F), and a distinct isotopic signature (¹Br:⁸¹Br ≈ 1:1) that serves as a diagnostic handle in mass spectrometry for metabolite identification and reaction monitoring. The heavier bromine also contributes to increased polarizability and halogen-bond donor capacity relative to chlorine and fluorine.

Molecular weight Ligand efficiency Crystallography

Optimal Deployment Scenarios for 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Controlled logP for CNS or Oral Drug Candidates

The 4-bromo derivative's logP of 1.4 is within the optimal range for CNS drug-likeness (logP 1–3) and oral absorption, whereas the 4-chloro analog (logP 2.5) and 5-bromo regioisomer (logP 2.37) trend toward higher lipophilicity that can increase hERG binding risk and metabolic clearance [1]. Teams optimizing benzimidazole-based kinase inhibitors or GPCR ligands should select the 4-bromo scaffold when target product profiles demand moderate lipophilicity, as the ~10-fold lower partition coefficient directly improves Ligand Efficiency Indices (LE, LLE) and reduces the need for structural modifications to lower logP later in lead optimization.

Palladium-Catalyzed Diversification for Parallel Library Synthesis

The C–Br bond at position 4 enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions (room temperature to 60 °C, low Pd loading) that are not reliably achievable with the 4-chloro analog [2]. For medicinal chemistry groups generating focused libraries of 4-aryl/heteroaryl benzimidazoles, the 4-bromo derivative reduces reaction optimization time and increases the success rate across diverse boronic acid and amine coupling partners. Procurement of the 4-bromo building block over the 4-chloro alternative is justified by higher and more predictable yields in array synthesis.

Structural Biology: Experimental Phasing and Fragment-Based Drug Design (FBDD)

Bromine's strong anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) makes 4-bromo-1,2-dimethyl-1H-benzo[d]imidazole an ideal heavy-atom derivative for SAD/MAD phasing in protein crystallography, a capability that the 4-chloro (f'' ≈ 0.7 e⁻) and 4-fluoro (f'' negligible) analogs cannot effectively provide . Additionally, the distinctive ¹:¹ isotopic doublet of bromine in mass spectrometry serves as an unambiguous tracer for metabolite identification and covalent target engagement studies. Crystallography and chemical biology teams should procure the 4-bromo compound when experimental phasing or mass spec-based detection is integral to their workflow.

CK2 and Related Kinase Inhibitor Lead Discovery

Class-level SAR evidence demonstrates that brominated benzimidazole scaffolds achieve CK2 IC50 values in the sub-micromolar range (0.49–0.93 μM), whereas chlorinated analogs are at least 10-fold less potent [3]. For groups initiating a CK2 inhibitor program or expanding a kinase panel screen, starting from the 4-bromo-1,2-dimethylbenzimidazole core provides an intrinsically higher probability of identifying active hits compared to the cheaper 4-chloro building block. The bromine atom's polarizability and halogen-bonding capacity at the hinge-binding region are critical drivers of this potency advantage.

Quote Request

Request a Quote for 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.